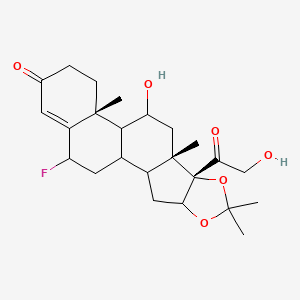![molecular formula C13H12N2O3S B14782687 (e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a cyano group and a tetrahydrobenzo[b]thiophene moiety, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.
Formation of the Enone Structure: This can be accomplished through aldol condensation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The carbon-carbon double bond and the carbonyl group can be reduced to form alcohols or alkanes.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid would depend on its specific biological target. Generally, compounds with enone structures can act as Michael acceptors, reacting with nucleophiles in biological systems. This can lead to the modulation of enzyme activity or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxobut-2-enoic Acid Derivatives: Compounds with similar enone structures.
Tetrahydrobenzo[b]thiophene Derivatives: Compounds with similar thiophene cores.
Cyano-Substituted Compounds: Compounds with similar cyano groups.
Uniqueness
(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is unique due to the combination of its enone structure, cyano group, and tetrahydrobenzo[b]thiophene moiety. This unique combination may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H12N2O3S |
|---|---|
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H12N2O3S/c14-7-9-8-3-1-2-4-10(8)19-13(9)15-11(16)5-6-12(17)18/h5-6H,1-4H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
GDNQGWDLWYBAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


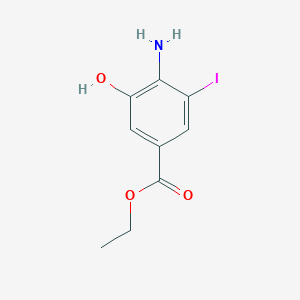
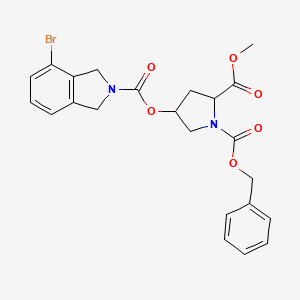
![Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)
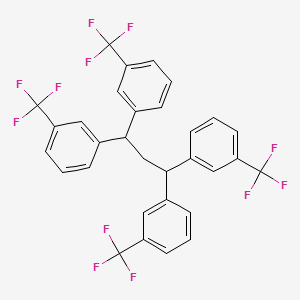
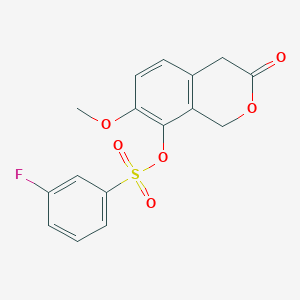
![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)
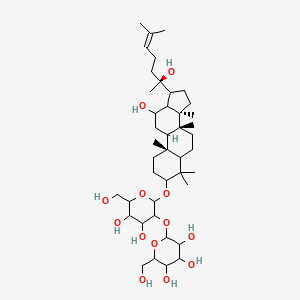
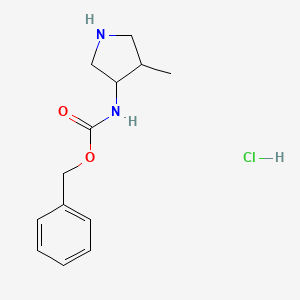

![8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol](/img/structure/B14782677.png)
